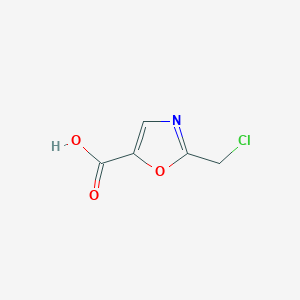
2-(Chloromethyl)oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 2-position and a carboxylic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another approach includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods
Industrial production methods for 2-(Chloromethyl)oxazole-5-carboxylic acid are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-(Chloromethyl)oxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The oxazole ring contributes to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)oxazole-5-carboxylic acid
- 2-(Iodomethyl)oxazole-5-carboxylic acid
- 2-(Hydroxymethyl)oxazole-5-carboxylic acid
Uniqueness
2-(Chloromethyl)oxazole-5-carboxylic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives .
Propriétés
Numéro CAS |
481667-42-9 |
|---|---|
Formule moléculaire |
C5H4ClNO3 |
Poids moléculaire |
161.54 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4-7-2-3(10-4)5(8)9/h2H,1H2,(H,8,9) |
Clé InChI |
FDMVPYKXVRGUHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=N1)CCl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













